molecular formula C19H12Br3IN2O3 B15017282 N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B15017282
M. Wt: 682.9 g/mol
InChI Key: XREJWINZYQRDNY-PGGKNCGUSA-N
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Description

N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound that features a combination of iodine, bromine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced via an electrophilic substitution reaction.

    Formation of the Hydrazide: The hydrazide moiety is formed by reacting the intermediate with hydrazine.

    Final Coupling: The final step involves coupling the furan and iodophenyl intermediates with the tribromophenoxyacetohydrazide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dehalogenated or reduced derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction could produce dehalogenated compounds.

Scientific Research Applications

N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
  • N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Uniqueness

N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of both iodine and bromine atoms, which can impart distinct chemical and physical properties. These properties may include enhanced reactivity, specific binding affinities, and unique electronic characteristics compared to similar compounds with different halogen atoms.

Properties

Molecular Formula

C19H12Br3IN2O3

Molecular Weight

682.9 g/mol

IUPAC Name

N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C19H12Br3IN2O3/c20-12-7-15(21)19(16(22)8-12)27-10-18(26)25-24-9-14-5-6-17(28-14)11-1-3-13(23)4-2-11/h1-9H,10H2,(H,25,26)/b24-9+

InChI Key

XREJWINZYQRDNY-PGGKNCGUSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br)I

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br)I

Origin of Product

United States

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